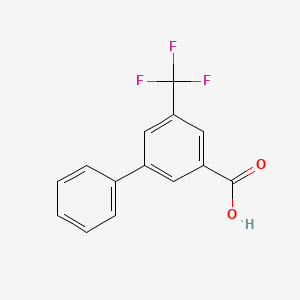
3-Phenyl-5-trifluoromethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-5-trifluoromethylbenzoic acid is a chemical compound with the CAS Number: 1214343-03-9 . It has a molecular weight of 266.22 and its IUPAC name is 5-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C14H9F3O2 . The InChI code for this compound is 1S/C14H9F3O2/c15-14(16,17)12-7-10(6-11(8-12)13(18)19)9-4-2-1-3-5-9/h1-8H,(H,18,19) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 266.22 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Pharmacological Applications
One notable area of application for structurally related compounds is in pharmacology, where derivatives of phenyl and trifluoromethylbenzoic acids have been explored for their anti-inflammatory, anti-cancer, and antimicrobial properties. For instance, Gallic acid, a phenolic acid, is recognized for its potent anti-inflammatory effects, acting through MAPK and NF-κB signaling pathways to mitigate inflammatory responses (Bai et al., 2020)(Bai et al., 2020). Similarly, cinnamic acid derivatives have received attention for their anticancer potentials, highlighting the role of phenyl groups in medicinal research (De, Baltas, & Bedos-Belval, 2011)(De, Baltas, & Bedos-Belval, 2011).
Environmental Impact and Stability
Research on related compounds also extends to environmental sciences, where the stability, degradation pathways, and environmental impact of similar chemical structures are studied. For example, the degradation processes of nitisinone, a compound containing the trifluoromethyl group, were investigated to understand its environmental behavior and potential risks associated with its medical application (Barchańska et al., 2019)(Barchańska et al., 2019). This type of research is crucial for assessing the safety and ecological footprint of chemicals with similar structural features to 3-Phenyl-5-trifluoromethylbenzoic acid.
Advanced Materials and Chemical Synthesis
The synthesis and application of advanced materials derived from benzene derivatives, including those with trifluoromethyl groups, are of significant interest. Such compounds serve as building blocks for creating polymers, scintillators, and other materials with unique optical, electronic, and structural properties. For instance, polymethyl methacrylate-based plastic scintillators with various luminescent dyes demonstrate the versatility of benzene derivatives in material science (Salimgareeva & Kolesov, 2005)(Salimgareeva & Kolesov, 2005).
Direcciones Futuras
The trifluoromethyl group is of significant interest in the field of medicinal chemistry due to its ability to enhance the properties of organic compounds . Therefore, compounds like 3-Phenyl-5-trifluoromethylbenzoic acid may have potential applications in the development of new pharmaceuticals and agrochemicals .
Propiedades
IUPAC Name |
3-phenyl-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-7-10(6-11(8-12)13(18)19)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVJYLZDGQAZQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673511 |
Source


|
| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214343-03-9 |
Source


|
| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2-Methylcyclopropyl)methoxy]phenyl]methanamine](/img/structure/B572379.png)
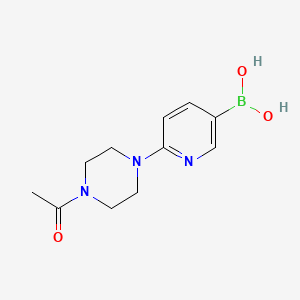
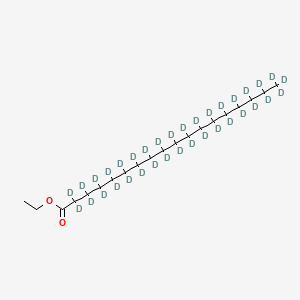
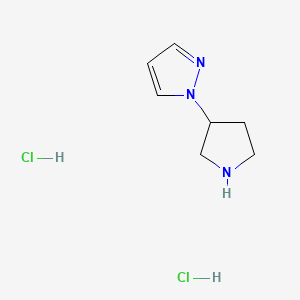

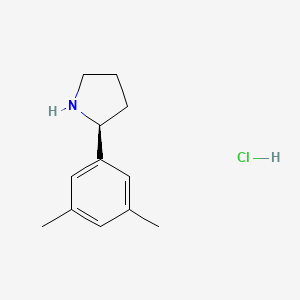
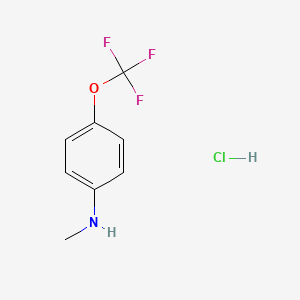
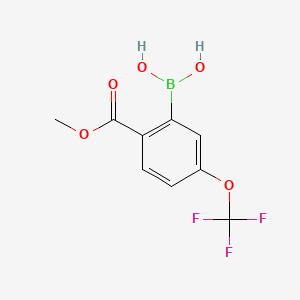
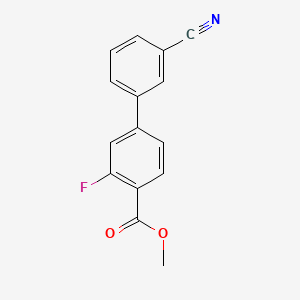

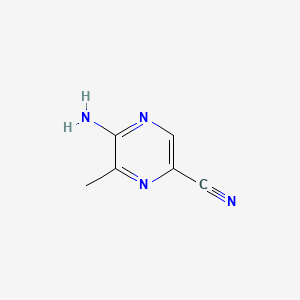


![1H-Pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B572402.png)